molecular formula C30H51N5O6 B12109972 Benzeneoctanamide, N-(3-amino-2,2-dimethyl-3-oxopropyl)-delta-azido-gamma-hydroxy-4-methoxy-3-(3-methoxypropoxy)-alpha, zeta-bis(1-methylethyl)-, (alphaS, gammaS, deltaS, zetaS)-

Benzeneoctanamide, N-(3-amino-2,2-dimethyl-3-oxopropyl)-delta-azido-gamma-hydroxy-4-methoxy-3-(3-methoxypropoxy)-alpha, zeta-bis(1-methylethyl)-, (alphaS, gammaS, deltaS, zetaS)-

Cat. No.: B12109972
M. Wt: 577.8 g/mol
InChI Key: NFXACOCBDXIPEY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound Benzeneoctanamide, N-(3-amino-2,2-dimethyl-3-oxopropyl)-δ-azido-γ-hydroxy-4-methoxy-3-(3-methoxypropoxy)-α,ζ-bis(1-methylethyl)-, (αS,γS,δS,ζS)- (CAS: 324763-47-5) is a structurally complex molecule featuring a benzeneoctanamide backbone with multiple stereospecific substituents. Key structural attributes include:

  • δ-azido group: A rare azido (-N₃) substitution at the δ-position, distinguishing it from the δ-amino group in the antihypertensive drug Aliskiren .
  • Methoxypropoxy and methoxy groups: These substituents enhance solubility and influence receptor binding .
  • Stereochemistry: The αS, γS, δS, ζS configuration ensures specific three-dimensional interactions with biological targets .

However, the δ-azido group may alter pharmacokinetics or prodrug activation mechanisms compared to Aliskiren’s δ-amino group .

Properties

Molecular Formula

C30H51N5O6

Molecular Weight

577.8 g/mol

IUPAC Name

N-(3-amino-2,2-dimethyl-3-oxopropyl)-5-azido-4-hydroxy-7-[[4-methoxy-3-(3-methoxypropoxy)phenyl]methyl]-8-methyl-2-propan-2-ylnonanamide

InChI

InChI=1S/C30H51N5O6/c1-19(2)22(14-21-10-11-26(40-8)27(15-21)41-13-9-12-39-7)16-24(34-35-32)25(36)17-23(20(3)4)28(37)33-18-30(5,6)29(31)38/h10-11,15,19-20,22-25,36H,9,12-14,16-18H2,1-8H3,(H2,31,38)(H,33,37)

InChI Key

NFXACOCBDXIPEY-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CC1=CC(=C(C=C1)OC)OCCCOC)CC(C(CC(C(C)C)C(=O)NCC(C)(C)C(=O)N)O)N=[N+]=[N-]

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Clinical Relevance

Aliskiren’s Clinical Profile

Aliskiren hemifumarate (brand name Tekturna®) is the first orally active renin inhibitor approved for hypertension. It reduces plasma renin activity by 50–80% at 300 mg/day . Its stereospecific structure (αS, γS, δS, ζS) is critical for binding to renin’s S3/S1 pockets .

Target Compound’s Potential

The δ-azido derivative’s structural uniqueness suggests exploratory applications:

  • Imaging Probes : Azido tags enable bioorthogonal labeling for studying renin distribution in tissues .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.